![molecular formula C33H33FN2Na2O6 B13827806 2-Hydroxy Atorvastatin-d5 Sodium Salt](/img/structure/B13827806.png)
2-Hydroxy Atorvastatin-d5 Sodium Salt
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Overview
Description
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated analog of Atorvastatin, a widely used medication for lowering cholesterol levels. It is a valuable reference standard in pharmaceutical research and analytical chemistry because the deuteration enhances its stability, allowing for precise tracking in metabolic studies and making it an essential tool in pharmacokinetic investigations. The molecular formula for this compound is C33H33FN2NaO6, with a molecular weight of approximately 623.63 g/mol.
Primary Applications
- HMG-CoA Reductase Inhibition this compound functions as a selective and competitive inhibitor of HMG-CoA reductase, similar to its parent compound, Atorvastatin. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein from the bloodstream. Its use as a labeled compound facilitates the study of metabolic pathways and pharmacokinetics in various biological systems, providing insights into how statins exert their effects on lipid metabolism.
- Interaction Studies Interaction studies involving this compound are crucial for understanding potential drug-drug interactions and variations in drug efficacy among different populations. The compound's deuterated nature allows for precise tracking during these interactions, providing insights into how modifications affect binding affinity and metabolic stability.
Structural Comparison
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Atorvastatin | High | Non-deuterated form; widely prescribed for hyperlipidemia. |
Rosuvastatin | Moderate | Different structure; more potent LDL reduction but varied side effects. |
Simvastatin | Moderate | Lower bioavailability; prodrug requiring metabolic activation. |
Pravastatin | Low | Less potent; hydrophilic nature affecting absorption and distribution. |
This compound | High | Enhanced tracking capabilities in metabolic studies due to its deuterated form. |
Mechanism of Action
2-Hydroxy Atorvastatin-d5 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include the HMG-CoA reductase enzyme and various pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
Atorvastatin: The parent compound from which 2-Hydroxy Atorvastatin is derived.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin, which also inhibit HMG-CoA reductase.
Uniqueness
2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .
Biological Activity
Introduction
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterium-labeled derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is significant in pharmacological research due to its unique isotopic labeling, which allows for detailed studies of its metabolic pathways and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 45039407 |
Molecular Formula | C33H33FN2Na2O6 |
Molecular Weight | 585.66 g/mol |
IUPAC Name | This compound |
This compound functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to:
- Decreased Cholesterol Levels : Reduces the synthesis of cholesterol in the liver, leading to increased uptake of LDL (low-density lipoprotein) from the bloodstream.
- Pleiotropic Effects : Beyond lipid-lowering effects, atorvastatin has been shown to possess anti-inflammatory and antioxidative properties, contributing to cardiovascular protection .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Cholesterol Regulation : Similar to its parent compound, it effectively lowers total cholesterol and LDL levels.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the risk of atherosclerosis .
- Antioxidative Properties : The compound enhances redox balance within cells, providing cardioprotective effects .
Study on Topical Application
A clinical study investigated the effects of topical formulations containing simvastatin and atorvastatin salts on vitiligo patients. The study found that both formulations significantly improved skin repigmentation compared to placebo treatments over a 12-week period. Notably, atorvastatin's mechanism was linked to its ability to penetrate skin layers effectively, suggesting potential applications for 2-Hydroxy Atorvastatin-d5 in dermatological therapies .
Pharmacokinetic Studies
Research utilizing advanced UPLC-MS/MS methods demonstrated that atorvastatin and its metabolites, including this compound, exhibit distinct pharmacokinetic profiles in human plasma. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other statins:
Compound | Primary Action | Additional Effects |
---|---|---|
Atorvastatin | HMG-CoA reductase inhibition | Anti-inflammatory, antioxidative |
Simvastatin | HMG-CoA reductase inhibition | Cardioprotective effects |
2-Hydroxy Atorvastatin-d5 | HMG-CoA reductase inhibition | Enhanced tracking in metabolic studies |
Properties
Molecular Formula |
C33H33FN2Na2O6 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
InChI Key |
KNVKONHBFPQVPI-LBDKHHEASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
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